molecular formula C55H86O24 B14785764 6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B14785764
M. Wt: 1131.3 g/mol
InChI Key: YOSIWGSGLDDTHJ-VJLKZOTMSA-N
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Description

The compound 6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple hydroxyl groups, acetyloxymethyl groups, and a unique tetradecahydropicenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically starts with the preparation of the tetradecahydropicenyl core, followed by the sequential addition of hydroxyl, acetyloxymethyl, and other functional groups. Common reagents used in these steps include strong acids and bases, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated synthesis and purification systems would be essential to handle the complexity and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetyloxymethyl groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the acetyloxymethyl groups can produce additional hydroxyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: Its potential biological activities make it a candidate for studies in enzymology and metabolic pathways.

    Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. Its multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The acetyloxymethyl groups may also play a role in its biological activity by interacting with cellular membranes and other structures.

Comparison with Similar Compounds

Similar Compounds

  • 6-[[(4S,6aR,6bS,8aR,14bR)-8a-(methoxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
  • 6-[[(4S,6aR,6bS,8aR,14bR)-8a-(ethoxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Uniqueness

What sets this compound apart from similar ones is its specific arrangement of functional groups and the presence of the acetyloxymethyl moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

IUPAC Name

6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,47?,48?,49?,51-,52+,53+,54+,55-/m0/s1

InChI Key

YOSIWGSGLDDTHJ-VJLKZOTMSA-N

Isomeric SMILES

CC=C(C)C(=O)OC1C([C@@]2(C(C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)COC(=O)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O

Origin of Product

United States

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